5-Aminoacenaphthene

Beschreibung

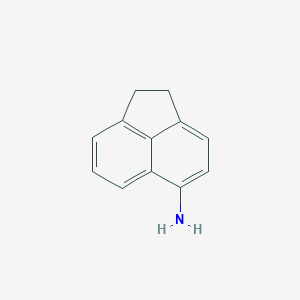

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUAWMJVEYFVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196877 | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-93-6 | |

| Record name | 5-Aminoacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoacenaphthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoacenaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminoacenaphthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOACENAPHTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G19YX7I9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 5-Aminoacenaphthene

The conversion of 5-nitroacenaphthene (B50719) to this compound is a critical step that can be achieved through several reduction methods.

Reduction of 5-Nitroacenaphthene via Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. In the synthesis of this compound, this typically involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.

One documented procedure involves dissolving 5-nitroacenaphthene, which may contain the 3-nitro isomer as an impurity, in a mixture of tetrahydrofuran (B95107) and acetic acid. prepchem.com To this solution, 10% Pd/C is added, and the mixture is subjected to hydrogenation at room temperature under a pressure of 40 psi. prepchem.com The reaction is typically complete within a few hours, after which the catalyst is removed by filtration. prepchem.com The resulting product can then be purified by recrystallization. prepchem.com

Another approach utilizes hydrazine (B178648) hydrate (B1144303) in the presence of 10% Pd/C in ethanol. cdnsciencepub.com The reaction mixture is refluxed for a couple of hours, followed by filtration and evaporation of the solvent to yield the crude this compound, which is then purified by recrystallization. cdnsciencepub.com

The following table summarizes a typical catalytic hydrogenation procedure for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-Nitroacenaphthene |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas (H₂) or Hydrazine hydrate (N₂H₄·H₂O) |

| Solvent | Tetrahydrofuran/Acetic acid or Ethanol |

| Temperature | Room temperature or Reflux |

| Pressure | Atmospheric or Elevated (e.g., 40 psi) |

| Reaction Time | ~2 hours |

| Purification | Recrystallization |

Alternative Reduction Strategies

While catalytic hydrogenation is prevalent, other reducing agents can also be employed for the conversion of 5-nitroacenaphthene to this compound. For instance, reduction can be achieved using tin (Sn) in the presence of an acid. prepchem.com Additionally, electrochemical reduction methods have been explored for the reduction of various organic compounds, including nitroaromatics, and could present a viable alternative. google.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound is intrinsically linked to the chemistry of its precursor, 5-nitroacenaphthene.

Nitration of Acenaphthene (B1664957) to 5-Nitroacenaphthene

The foundational step in this synthetic pathway is the nitration of acenaphthene. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in glacial acetic acid. cdnsciencepub.comnih.gov

A common laboratory-scale procedure involves cooling a mixture of acenaphthene and glacial acetic acid in an ice bath and then adding nitric acid at a controlled rate to maintain a low temperature. cdnsciencepub.com After the addition is complete, the reaction mixture is stirred for a period, and the resulting precipitate of 5-nitroacenaphthene is collected by filtration and can be purified by recrystallization. cdnsciencepub.com

Isomeric Considerations in Nitration Products

A significant challenge in the synthesis of 5-nitroacenaphthene is the concurrent formation of the 3-nitroacenaphthene (B109402) isomer. cdnsciencepub.com Studies have shown that the nitration of acenaphthene using various methods often results in a product mixture containing a substantial proportion of the 3-nitro isomer, sometimes as much as 20-30%. cdnsciencepub.com The separation of these isomers can be difficult due to their similar physical properties, often requiring techniques like thin-layer chromatography for effective separation. cdnsciencepub.com The presence of this isomeric impurity is an important consideration in the subsequent reduction step and the purification of the final this compound product. prepchem.com

Derivatization of 5-Nitroacenaphthene for Aminoacenaphthene Synthesis

In some synthetic strategies, 5-nitroacenaphthene can be derivatized before the reduction step. For example, the nitration of 5-acetylacenaphthene (B159873) yields 5-acetyl-6-nitroacenaphthene. acs.org This nitro ketone can then be converted to its oxime, which upon rearrangement and subsequent hydrolysis, yields 5-amino-6-nitroacenaphthene. acs.org This demonstrates an alternative pathway where functional group manipulation on the acenaphthene ring system precedes the reduction of the nitro group to form a substituted aminoacenaphthene derivative.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production

The industrial synthesis of this compound traditionally involves a two-step process: the nitration of acenaphthene to yield 5-nitroacenaphthene, followed by the reduction of the nitro group. While effective, conventional methods often rely on harsh reagents and conditions. Modern approaches focus on advanced synthetic techniques and the integration of green chemistry principles to enhance efficiency, safety, and environmental sustainability. mlsu.ac.innih.govepa.gov

Advanced synthetic methods are being explored to overcome the limitations of traditional synthesis. One such innovative technique is the use of plasma-chemical synthesis. Research into the plasma-chemical processing of acenaphthene in the presence of nitrogen and oxygen sources has demonstrated the potential for direct functionalization of the aromatic compound. researchgate.net This method, utilizing a capacitive high-frequency electrodeless discharge at reduced pressure, can lead to the formation of mono- and dinitro-derivatives of acenaphthene. researchgate.net Such techniques represent a move towards novel instrumental methods in organic synthesis, potentially offering pathways that are more direct and selective. researchgate.net

The application of green chemistry principles is crucial for the sustainable production of this compound. pandawainstitute.com These principles aim to reduce or eliminate hazardous substances, maximize atom economy, and improve energy efficiency. mlsu.ac.inepa.gov In the context of this compound synthesis, this involves several key considerations:

Use of Catalysts: The reduction of 5-nitroacenaphthene is a prime area for green catalytic methods. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method. prepchem.com Catalytic reactions are preferred over stoichiometric reagents as they are used in small amounts, can be recycled, and minimize waste. epa.gov

Safer Solvents and Auxiliaries: Traditional nitration often uses a mixture of concentrated sulfuric and nitric acids, which are highly corrosive and produce significant waste. Research into greener nitrating agents and solvent systems is ongoing. For the reduction step, the use of a mixture of tetrahydrofuran and acetic acid has been documented. prepchem.com The principles of green chemistry encourage the use of safer solvents or making auxiliary substances unnecessary where possible. mlsu.ac.in

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. mlsu.ac.in This can involve using catalysts that allow reactions to proceed at ambient temperature and pressure, thereby reducing the energy required for heating or cooling. mlsu.ac.in The catalytic hydrogenation of 5-nitroacenaphthene, for example, can be conducted at room temperature. prepchem.com

Waste Prevention: A core tenet of green chemistry is preventing waste generation rather than treating it after it has been created. epa.gov This involves designing syntheses with high atom economy, where the maximum proportion of starting materials is incorporated into the final product. mlsu.ac.in

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| 1. Prevention | Designing synthetic pathways that minimize byproduct formation. |

| 2. Atom Economy | Utilizing reactions like catalytic hydrogenation that have high atom efficiency. |

| 3. Less Hazardous Chemical Synthesis | Exploring alternatives to harsh nitrating agents like concentrated acid mixtures. |

| 4. Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule, but relevant to the overall process design. |

| 5. Safer Solvents & Auxiliaries | Using less hazardous solvents and developing solvent-free reaction conditions. |

| 6. Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. mlsu.ac.inprepchem.com |

| 7. Use of Renewable Feedstocks | Investigating bio-based sources for starting materials, although currently acenaphthene is derived from coal tar. |

| 8. Avoid Chemical Derivatives | Using direct functionalization methods to avoid the need for protecting groups. epa.gov |

| 9. Catalysis | Preferring catalytic reagents (e.g., Pd/C) over stoichiometric ones for the reduction step. epa.govprepchem.com |

By integrating these advanced techniques and green principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign. nih.gov

Reaction Mechanism Elucidation in this compound Synthesis and Transformation

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for process optimization and the development of novel derivatives. Mechanistic studies, often supported by computational chemistry, provide insights into the electronic and structural changes that molecules undergo during a reaction. nih.govacs.org

The synthesis of this compound from acenaphthene is a classic example of electrophilic aromatic substitution followed by a reduction.

Nitration of Acenaphthene: The nitration of acenaphthene is an electrophilic aromatic substitution (EAS) reaction. The mechanism typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds via a two-step mechanism:

Formation of the σ-complex (arenium ion): The π-electron system of the acenaphthene aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. The attack occurs preferentially at the 5-position due to the electronic properties of the acenaphthene ring system.

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding 5-nitroacenaphthene.

Recent advances in nitration chemistry have identified powerful N-nitro-type reagents that can act as controllable sources of the nitronium ion under milder conditions. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, help in understanding the reactivity and selectivity of these new reagents. nih.govacs.org

Reduction of 5-Nitroacenaphthene: The conversion of 5-nitroacenaphthene to this compound is a reduction reaction. A widely used and efficient method is catalytic hydrogenation. prepchem.com

The mechanism for catalytic hydrogenation over a metal catalyst (like Pd, Pt, or Ni) generally involves the following steps:

Adsorption: Both the 5-nitroacenaphthene molecule and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Hydrogen Transfer: The H-H bond in the hydrogen molecule is weakened or broken on the catalyst surface. Stepwise transfer of hydrogen atoms to the nitro group occurs. This process involves several intermediates, such as nitroso and hydroxylamine (B1172632) species.

Formation of the Amine and Water: The sequential addition of hydrogen atoms ultimately leads to the formation of the amino group (-NH₂) and water molecules.

Desorption: The final product, this compound, and water desorb from the catalyst surface, freeing up the active sites for the next reaction cycle.

Alternative reaction mechanisms, such as the radical nucleophilic substitution (SRN1) mechanism, have been studied for reactions involving nitroacenaphthene (B13971515) derivatives, particularly in the presence of different nucleophiles. researchgate.net

The regioselectivity and reactivity in the synthesis of this compound are governed by the electron density distribution within the acenaphthene molecule and the intermediates. nih.govacs.org Modern computational methods, such as DFT and the topological analysis of the Electron Localization Function (ELF), are powerful tools for visualizing and quantifying these electronic effects. acs.orgmdpi.com

Electron Density in Acenaphthene Nitration: The acenaphthene molecule has a unique electronic structure. The electron density is not uniformly distributed across the aromatic rings. Computational analyses can generate electron density maps that show regions of higher electron density, which are more susceptible to electrophilic attack. In acenaphthene, the positions alpha to the fused rings (positions 3, 4, 5, and 6) have different electronic characteristics. The 5- and 6-positions are generally the most activated towards electrophilic substitution, leading to the preferential formation of 5-nitroacenaphthene.

Bond Transformations during Reaction: Mechanistic studies elucidate the precise nature of bond-making and bond-breaking events. During the formation of the σ-complex in the nitration reaction, a C-N bond is formed, and the hybridization of the attacked carbon atom changes from sp² to sp³, temporarily disrupting the aromatic system. The subsequent C-H bond cleavage restores the sp² hybridization and aromaticity. wikipedia.org

Difference Fourier maps from precise X-ray structure analysis and ELF analysis can reveal the nature of covalent bonds and the distribution of bonding electrons. mdpi.comaps.org For instance, DFT calculations can model the transition state structures, providing information on bond lengths and angles as the reactants transform into products. acs.org This level of detail is crucial for understanding factors that control reaction rates and selectivity. For example, studies on other nitration reactions have used DFT to reveal how the stability of intermediates and the energy barriers of transition states are influenced by substituents, which in turn dictates the reaction outcome. nih.govacs.org These principles are directly applicable to understanding the transformations of acenaphthene and its derivatives.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Aminoacenaphthene

The elucidation of the molecular structure and properties of 5-aminoacenaphthene and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the compound's electronic and structural characteristics, which are fundamental to understanding its chemical behavior.

Derivatives of 5 Aminoacenaphthene: Synthesis, Characterization, and Advanced Applications

Synthesis of Novel 5-Aminoacenaphthene Derivatives

The unique structural framework of this compound, featuring a reactive primary amino group appended to a polycyclic aromatic system, makes it a valuable precursor for the synthesis of a diverse range of derivatives. These derivatives have been explored for their potential in various advanced applications, owing to their distinct electronic and photophysical properties.

Azo Compounds and Triazole Systems

The synthesis of azo compounds and triazole systems derived from this compound introduces chromophoric and structurally complex moieties, respectively, leading to materials with interesting optical and biological properties.

Azo Compounds: The primary amino group of this compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and anilines, through an electrophilic aromatic substitution reaction to yield intensely colored azo compounds. The extended conjugation between the acenaphthene (B1664957) ring and the coupled aromatic system via the azo bridge is responsible for their characteristic light-absorbing properties.

Triazole Systems: 1,2,3-triazole derivatives of this compound can be synthesized via the versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The synthesis begins with the conversion of the amino group of this compound to an azide (B81097) group (5-azidoacenaphthene). This is typically achieved by diazotization followed by reaction with sodium azide. The resulting 5-azidoacenaphthene can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole. This modular approach allows for the introduction of a wide variety of functional groups into the final molecule by simply varying the alkyne component. nih.gov

Alternatively, 1,2,4-triazole (B32235) systems can also be synthesized, often through multi-step sequences involving the formation of intermediate thioureas or amidines which then undergo cyclization reactions. researchgate.netfrontiersin.org These nitrogen-rich heterocyclic systems are known for their diverse biological activities. frontiersin.org

Table 1: Synthesis of this compound Derived Triazoles

| Derivative Type | Synthetic Method | Key Reagents | Intermediate |

|---|---|---|---|

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sodium Nitrite, HCl, Sodium Azide, Terminal Alkyne, Cu(I) Catalyst | 5-Azidoacenaphthene |

| 1,2,4-Triazole | Multi-step Cyclization | Thiosemicarbazide, Acyl Chlorides | Acylthiosemicarbazide |

Schiff Base and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. scispace.com They are typically formed by the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.net This reaction is often reversible and catalyzed by either an acid or a base. scispace.com

This compound readily reacts with a wide variety of aromatic and aliphatic aldehydes and ketones to form the corresponding Schiff bases. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. nih.gov The resulting Schiff bases are often crystalline solids with diverse applications in coordination chemistry and materials science. researchgate.net The imine linkage can be subsequently reduced to a more stable secondary amine if desired.

Table 2: Examples of Schiff Base Derivatives of this compound

| Carbonyl Compound | Resulting Schiff Base Name | Potential Application Area |

|---|---|---|

| Salicylaldehyde | 2-((acenaphthylen-5-ylimino)methyl)phenol | Metal Ion Sensing |

| Benzaldehyde | N-(acenaphthylen-5-yl)-1-phenylmethanimine | Organic Electronics |

| 4-Methoxybenzaldehyde | N-(acenaphthylen-5-yl)-1-(4-methoxyphenyl)methanimine | Liquid Crystals |

Polymerization of this compound and its Analogs

The presence of the reactive amino group allows this compound to be incorporated into polymeric structures. One common method is through polycondensation reactions. For example, this compound can be reacted with difunctional acyl chlorides or dicarboxylic acids to form polyamides. Similarly, reaction with diisocyanates can yield polyureas. These polymers can exhibit high thermal stability and interesting optical properties due to the rigid acenaphthene units in the polymer backbone.

Furthermore, derivatives of this compound can be designed to undergo chain-growth polymerization. For instance, the amino group can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to form a monomer that can then be polymerized via free-radical polymerization. Copolymers can also be prepared by polymerizing these monomers with other vinyl monomers, allowing for the tuning of the resulting polymer's properties. scispace.com

Amino Acid Conjugates and Bio-conjugates

The conjugation of this compound with amino acids and other biomolecules is an area of growing interest, with potential applications in medicinal chemistry and bio-imaging. nih.gov The formation of an amide bond between the amino group of this compound and the carboxylic acid of an amino acid is a common strategy for creating these conjugates. mdpi.com This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid for nucleophilic attack by the amine. beilstein-journals.org

This approach allows for the synthesis of a wide range of conjugates with different amino acids, each imparting its unique properties to the final molecule. For instance, conjugation with polar amino acids can enhance water solubility, while conjugation with fluorescent amino acids can lead to novel fluorescent probes. The synthesis of these bioconjugates often requires the use of protecting groups for the functional groups on the amino acid that are not involved in the amide bond formation. nih.gov

Advanced Applications in Material Science and Engineering

The unique photophysical properties of the acenaphthene core, combined with the versatility of the amino group for chemical modification, make this compound and its derivatives attractive candidates for various applications in material science and engineering.

Fluorescent Materials and Brighteners

Fluorescent materials absorb light at a specific wavelength and re-emit it at a longer wavelength. This phenomenon is exploited in a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and optical brighteners. specialchem.com Optical brighteners, also known as fluorescent whitening agents (FWAs), are compounds that absorb light in the ultraviolet region of the spectrum and re-emit it in the blue region. chemicalbook.com This blue emission masks the natural yellowish tint of many materials, making them appear whiter and brighter. specialchem.comadditivesforpolymer.com

The extended π-conjugated system of the acenaphthene ring in this compound provides the basis for its fluorescent properties. The amino group, being an electron-donating group, can further enhance the fluorescence through intramolecular charge transfer (ICT) upon photoexcitation. Derivatives of this compound, particularly those that extend the conjugation or introduce other chromophoric systems, are of significant interest for the development of novel fluorescent materials. For example, Schiff base derivatives and azo compounds of this compound often exhibit strong fluorescence with large Stokes shifts.

Table 3: Potential Fluorescent Derivatives of this compound

| Derivative Class | Structural Feature | Potential Application |

|---|---|---|

| Stilbene Derivatives | Extended π-conjugation | Optical Brighteners |

| Coumarin Conjugates | Fused ring system with strong fluorescence | Fluorescent Dyes |

| Benzoxazole Derivatives | Heterocyclic system known for thermal and photostability | High-Performance Fluorescent Materials |

The development of efficient and photostable fluorescent materials and brighteners based on the this compound scaffold remains an active area of research. raytopoba.comspecialchem.com

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound derivatives. The available scientific literature does not provide the detailed research findings necessary to populate the requested sections and subsections concerning DNA binding and enzyme inhibition/activation studies for this specific compound and its derivatives.

Electrochemical Properties and Applications

Electrochemical Behavior of 5-Aminoacenaphthene and its Derivatives

The electrochemical behavior of a substance details its properties and reactions under the influence of an electric potential. For this compound and related compounds, this behavior is chiefly concerned with their oxidation and reduction potentials.

Oxidation and Reduction Mechanisms

Oxidation and reduction are fundamental chemical reactions that involve the transfer of electrons. libretexts.org In the realm of organic chemistry, oxidation typically leads to an increase in the number of bonds between a carbon atom and a more electronegative atom, such as oxygen or nitrogen, or a reduction in the number of carbon-hydrogen bonds. libretexts.orgmasterorganicchemistry.com In contrast, reduction usually entails an increase in carbon-hydrogen bonds or a decrease in bonds to heteroatoms. libretexts.orgmasterorganicchemistry.com

The electrochemical oxidation of certain organic molecules, like the transformation of an alcohol into a ketone, requires an oxidizing agent that accepts electrons from the organic compound. ucr.edu For instance, compounds containing Chromium in a +6 oxidation state (Cr(VI)) can serve as oxidizing agents, being reduced to Cr(III) during the reaction. ucr.edu In a similar vein, the reduction of esters and nitriles to aldehydes can be accomplished with selective reducing agents like diisobutylaluminium hydride (DIBAL). asccollegekolhar.in The biological effects of some compounds are tied to the generation of radical particles, such as the radical anion ArNO2•−, through electrochemical reduction. chimicatechnoacta.ru

The electrochemical transformation of a variety of organic derivatives has been explored using voltammetry. For example, certain triazolotriazine derivatives are known to undergo electrochemical reduction in a Britton–Robinson buffer solution at a pH of 2. chimicatechnoacta.ru The specific mechanism of these reactions can be affected by the surrounding environment; a compound may be reduced in its ionic state in a non-protic medium, while in an aqueous solution, it may be reduced as a protonated entity. chimicatechnoacta.ru In the case of 1,4-dihydroxybenzene derivatives, the electrochemically produced p-benzoquinone can engage in a Michael type addition reaction with primary amines. academie-sciences.fr

Cyclic Voltammetry and Square-Wave Voltammetry Investigations

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are potent electrochemical methods for examining the redox characteristics of chemical compounds. researchgate.netpalmsens.comtek.com

Cyclic Voltammetry (CV) is a prevalent electrochemical technique for investigating the mechanisms of reactions at electrodes. asdlib.org It consists of sweeping the potential of an electrode in a linear fashion over time while measuring the current that flows. tek.comasdlib.org The resulting graph of current against potential, known as a cyclic voltammogram, yields information about the oxidation and reduction events of the substance being studied. palmsens.comoroboros.at The features of the voltammogram can reveal the reversibility of the reaction and the stability of the products of the redox process. asdlib.org CV is frequently utilized to ascertain the peak potentials for oxidation and reduction of a substance under defined experimental parameters. oroboros.at

| Technique | Description | Key Information Obtained |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two set points, and the current is measured. tek.comasdlib.org | Oxidation and reduction potentials, reversibility of reactions, reaction kinetics. asdlib.orgoroboros.at |

| Square-Wave Voltammetry (SWV) | A square-wave potential is layered onto a staircase waveform, and the differential current is recorded. gamry.com | High sensitivity, rapid analysis, peak heights that are proportional to concentration. gamry.compineresearch.com |

Design of Electrochemical Sensors and Biosensors

Electrochemical sensors are analytical instruments that employ a chemical recognition layer and a transducer to change a chemical or biological event into a quantifiable electrical signal. nih.gov They provide benefits such as high sensitivity, quick detection, and the possibility of miniaturization. mdpi.com Conducting polymers are frequently incorporated into these sensors because of their compatibility with biological molecules and their distinct electrical characteristics. researchgate.net

DNA Biosensors for Environmental Monitoring

DNA-based biosensors, also known as genosensors, have become valuable instruments for monitoring the environment, with the ability to detect pollutants and evaluate their toxicity. scholars.directnih.gov These biosensors usually entail the attachment of DNA to the surface of an electrode. researchgate.net The interaction of the target substances with the attached DNA can lead to structural alterations or damage, which is then identified as a change in the electrochemical signal. researchgate.netcapes.gov.br

As an example, a disposable electrochemical DNA biosensor has been created for the detection of the carcinogen 2-aminoanthracene (B165279). researchgate.net This sensor functions by tracking the oxidation signals of the guanine (B1146940) and adenine (B156593) bases within the DNA using square wave voltammetry. researchgate.net The presence of the toxic substance modifies these oxidation peaks, which provides a measurable indication of DNA damage. researchgate.net Such biosensors have shown they can differentiate between various levels of soil contamination and have demonstrated a strong correlation with recognized tests for genotoxicity. capes.gov.br

Detection of Chemical and Biological Analytes

The principles of electrochemical sensing can be extended to a broad spectrum of chemical and biological substances. nih.gov Sensors can be engineered to detect particular ions, molecules, and even intricate biological structures like proteins and antibodies. nih.govchemcu.org

The creation of these sensors frequently involves the modification of the electrode surface to boost sensitivity and selectivity. chemcu.org This can be done by integrating materials such as nanoparticles, polymers, and specific bioreceptors like enzymes or antibodies. chemcu.orgmdpi.com For instance, sensors built on organic conjugated polymers have been formulated for the detection of a variety of ions and small molecules. mdpi.com The ongoing development of highly sensitive and selective sensors for a diverse array of analytes is an active field of research, with potential uses in medical diagnostics, food safety, and environmental protection. scholars.directchemcu.org

| Analyte Type | Sensing Principle | Example Application |

| Heavy Metals | Binding to specific DNA sequences or inducing oxidative damage. nih.gov | Monitoring of arsenic and lead in water. nih.gov |

| Organic Pollutants | Interaction with and causing damage to immobilized DNA. researchgate.net | Detection of 2-aminoanthracene in water samples. researchgate.net |

| Biological Molecules | Specific binding events, such as antigen-antibody interactions. nih.gov | Detection of proteins and pathogens. mdpi.com |

| Ions | Coordination with polymer films that results in redox changes. mdpi.com | pH sensing and detection of metal ions like Fe2+ and Cu2+. mdpi.com |

Environmental Fate and Degradation Studies

Metabolic Pathways and Biotransformation

Biotransformation is a key process that alters the chemical structure of foreign compounds (xenobiotics) within living organisms, primarily in the liver. This metabolic process is crucial for detoxification and excretion. nih.gov

While specific studies detailing the complete metabolic pathway of 5-Aminoacenaphthene are limited, research on the closely related compound, 5-nitroacenaphthene (B50719), provides significant insight into the likely hepatic metabolism. Studies using rat liver preparations show that 5-nitroacenaphthene undergoes extensive metabolism involving both oxidation and reduction reactions. nih.gov

The primary metabolites identified were 1-hydroxy-5-nitroacenaphthene and 2-hydroxy-5-nitroacenaphthene. nih.gov Further biotransformation of these metabolites occurs, leading to a variety of products. These processes include oxidation to form ketones (1-oxo- and 2-oxo-5-nitroacenaphthene), hydroxylation to form diols (cis- and trans-1,2-dihydroxy-5-nitroacenaphthene), and reduction of the nitro group to an amino group, yielding amino-metabolites. nih.gov For instance, reduction of the ketone derivatives results in 1-oxo- and 2-oxo-5-aminoacenaphthene. nih.gov This suggests that this compound itself could be a metabolite of 5-nitroacenaphthene and may undergo further hydroxylation and oxidation in the liver.

Environmental Toxicology Research (excluding dosage)

Genotoxicity and Mutagenicity Studies

The genotoxicity and mutagenicity of this compound have been primarily inferred from studies of its parent compound, 5-nitroacenaphthene. Metabolic processes can reduce 5-nitroacenaphthene to derivatives that are considered proximate mutagens. nih.gov For instance, studies on the metabolism of 5-nitroacenaphthene using rat liver supernatants identified reduced derivatives of hydroxylated or oxidized metabolites, such as 1-hydroxy-5-aminoacenaphthene, 2-hydroxy-5-aminoacenaphthene, and 2-oxo-5-aminoacenaphthene, as potential mutagens. nih.gov

Direct mutagenicity testing on this compound itself is not extensively detailed in the available literature. However, the broader class of aromatic amines, to which this compound belongs, is known to contain many compounds that exhibit mutagenic properties, often following metabolic activation. nih.govscilit.com The mutagenic activity of related compounds has been evaluated using the Ames test (Salmonella assay). For example, studies on substituted acenaphtho(1,2-b)quinolines, which have a related core structure, found that some derivatives were mutagenic with metabolic activation. nih.gov While acenaphthene (B1664957) itself is not considered a direct mutagen, its mutagenicity has been reported in the presence of nitrite (B80452). ornl.gov

Summary of Mutagenicity Findings for Related Compounds

| Compound/Metabolite | Test System | Finding | Reference |

|---|---|---|---|

| Reduced derivatives of 1-hydroxy-, 2-hydroxy-, or 1-oxo-5-nitroacenaphthene | Salmonella typhimurium TA98 | Considered proximate mutagens. | nih.gov |

| 10-methoxy-acenaphtho(1,2-b)quinoline | Ames test (Salmonella assay) | Mutagenic with metabolic activation. | nih.gov |

| 10-nitro-acenaphtho(1,2-b)quinoline | Ames test (Salmonella assay) | Very active with or without metabolic activation. | nih.gov |

| Acenaphthene | Salmonella typhimurium | Not a direct mutagen, but mutagenicity reported in the presence of nitrite. | ornl.gov |

Carcinogenicity Assessment and Mechanisms

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of this compound. Based on the available evidence, it is classified in Group 3: Unclassifiable as to carcinogenicity in humans . inchem.orgitcilo.orgiloencyclopaedia.org This classification indicates that the evidence of carcinogenicity is inadequate in humans and inadequate or limited in experimental animals.

The primary animal data considered by IARC came from an abstract reporting that this compound increased the incidence of bladder carcinomas in mice when paraffin (B1166041) wax pellets containing the compound were implanted into the bladder. inchem.org The same report indicated that intraperitoneal injection of the compound produced leukaemias. inchem.org However, IARC concluded that a definitive evaluation of carcinogenicity could not be made from these data alone. inchem.org No epidemiological studies or case reports regarding human exposure were available for the evaluation. inchem.org

The mechanisms of carcinogenicity for aromatic amines, the chemical class that includes this compound, generally involve metabolic activation to reactive electrophilic derivatives that can bind to DNA. nih.gov This process can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and initiate the process of carcinogenesis. nih.gov For some aromatic amines, a proposed indirect mechanism for carcinogenicity involves the induction of oxidative stress and subsequent DNA damage. nih.gov

IARC Carcinogenicity Classification for this compound

| Agent | IARC Classification | Basis for Classification | Reference |

|---|---|---|---|

| This compound | Group 3 | Inadequate evidence in experimental animals and no available data in humans. | inchem.orgitcilo.org |

DNA Adduct Formation and Damage Mechanisms

DNA damage is an alteration in the chemical structure of DNA, which can arise from both endogenous and exogenous sources. premierscience.comwikipedia.org Chemical agents can cause damage by forming covalent bonds with DNA, creating structures known as DNA adducts. nih.gov The formation of DNA adducts is a critical step in the mutagenic and carcinogenic processes of many chemicals, including aromatic amines. nih.gov

The general mechanism for DNA adduct formation by aromatic amines involves metabolic activation, typically N-oxidation in the liver, to form N-hydroxyarylamines. These intermediates can then be further converted to reactive electrophilic species, such as nitrenium ions, which readily attack nucleophilic sites in DNA. nih.gov The most common target for these adducts is the guanine (B1146940) base, with binding frequently occurring at the C8 position. nih.gov The formation of these adducts can distort the DNA helix, interfering with essential cellular processes like replication and transcription, which can lead to mutations if the damage is not corrected by DNA repair mechanisms. premierscience.comnih.gov

Cells possess several DNA repair pathways to counteract such damage, including base excision repair (BER) and nucleotide excision repair (NER), which are responsible for removing damaged bases and bulky adducts, respectively. nih.govnih.gov However, if these repair mechanisms are overwhelmed or fail to correct the lesions, the adducts can lead to permanent mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes. nih.gov While this is the established general mechanism for many carcinogenic aromatic amines, specific studies detailing the formation of DNA adducts by this compound were not identified.

General Mechanisms of DNA Damage and Repair

| Mechanism | Description | Relevance to Aromatic Amines |

|---|---|---|

| DNA Adduct Formation | Covalent binding of a chemical or its metabolite to DNA. nih.gov | Primary mechanism of genotoxicity; reactive metabolites bind mainly to guanine bases. nih.gov |

| Oxidative Damage | Damage to DNA from reactive oxygen species (ROS). premierscience.com | Can be an indirect mechanism, where inflammation or metabolic processes generate ROS. nih.gov |

| Base Excision Repair (BER) | Recognizes and removes specific types of damaged or modified bases. nih.gov | Repairs smaller lesions, such as those caused by oxidative damage. nih.gov |

| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting DNA lesions, such as aromatic amine adducts. nih.gov | Crucial for removing potentially mutagenic adducts formed by aromatic amines. |

Supramolecular Chemistry and Self Assembly

Host-Guest Chemistry with 5-Aminoacenaphthene

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. researchgate.netdokumen.pub This relationship is governed by non-covalent bonds and is crucial in many biological and chemical processes. researchgate.net The formation of these complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. numberanalytics.com

Common hosts in supramolecular chemistry include macrocycles like cyclodextrins and cucurbiturils.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. numberanalytics.comacs.org This structure allows them to encapsulate hydrophobic guest molecules in aqueous solutions. nih.gov The size of the CD cavity (α, β, or γ-CD) determines which guest molecules can be accommodated. acs.org

Cucurbiturils (CBs) are pumpkin-shaped macrocycles with a hydrophobic cavity and two carbonyl-lined portals that can bind cationic or neutral guests through ion-dipole and hydrophobic interactions. acs.orgscielo.bracs.org

While direct studies on the inclusion of this compound within these specific macrocyclic hosts are not extensively documented, its structural characteristics suggest it could be a suitable guest. The hydrophobic acenaphthene (B1664957) moiety could fit within the cavities of hosts like β-cyclodextrin or larger cucurbiturils, such as CB acs.org or CB mdpi.com. mdpi.comacs.org The amino group could potentially form hydrogen bonds with the hydrophilic portals of the host molecules, further stabilizing the complex. acs.org

A relevant area of study is the adsorption of acenaphthene onto the surface of Metal-Organic Frameworks (MOFs), which can be seen as a form of host-guest interaction. Studies have demonstrated the adsorption of acenaphthene onto MOFs like UiO-66 and ZIF-8. researchgate.net This indicates the potential for the acenaphthene scaffold to interact with porous host materials.

| Host Type | Key Features | Potential Interaction with this compound |

|---|---|---|

| Cyclodextrins | Hydrophobic inner cavity, hydrophilic exterior. numberanalytics.comacs.org | The hydrophobic acenaphthene core could be encapsulated, potentially enhancing solubility. |

| Cucurbiturils | Hydrophobic cavity with polar carbonyl portals. acs.orgacs.org | Encapsulation of the acenaphthene moiety, with potential hydrogen bonding between the amino group and the portals. acs.org |

| Metal-Organic Frameworks (MOFs) | Porous crystalline materials with high surface area. researchgate.net | Acenaphthene has been shown to adsorb onto MOF surfaces, suggesting this compound could act as a guest. researchgate.net |

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of individual molecules into ordered, hierarchical structures driven by non-covalent interactions. rsc.org This process is fundamental in creating complex biological structures and is harnessed in materials science to create novel nanomaterials. beilstein-journals.org The key drivers for self-assembly are interactions like hydrogen bonding and π-π stacking. oaepublish.com

The molecular structure of this compound, featuring a flat, aromatic acenaphthene core and an amino group, provides the necessary components for self-assembly. The amino group can act as both a hydrogen bond donor and acceptor, while the extended π-system of the acenaphthene rings allows for significant π-π stacking interactions. oaepublish.com

Research on related acenaphthene derivatives demonstrates this potential. For instance, acenaphtho[1,2-d] nih.govresearchgate.netuni-siegen.detriazole, a π-extended tecton, has been shown to self-assemble in the solid state into hydrogen-bonded cyclic triads and tetrads, which then form infinite slipped stacks. acs.org Similarly, a dipyridoacenaphthene derivative demonstrates self-association through multiple C–H···N contacts and π-stacking interactions between the aromatic planes. nih.gov These examples highlight the strong tendency of the acenaphthene scaffold to form ordered supramolecular assemblies. The balance between hydrogen bonding from the amino group and π-stacking from the aromatic core in this compound could lead to the formation of various ordered structures, such as nanofibers, ribbons, or gels, depending on the conditions. beilstein-journals.org

| Driving Interaction | Relevant Functional Group in this compound | Potential Resulting Structure |

|---|---|---|

| Hydrogen Bonding | Amino group (-NH2) | Directional, ordered chains or networks. nih.gov |

| π-π Stacking | Acenaphthene aromatic system | Stacked columnar or layered structures. nih.govacs.org |

| Combined Interactions | Amino group and aromatic system | Complex 3D supramolecular architectures (e.g., fibers, gels). beilstein-journals.org |

Metal-Organic Frameworks (MOFs) and Coordination Polymers incorporating this compound Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. acs.orgrsc.org These materials are of great interest due to their high porosity, large surface areas, and tunable structures, with applications in gas storage, separation, and catalysis. acs.org

The construction of MOFs relies on the coordination bonds between the metal centers and functional groups on the organic linkers, which are typically multidentate ligands like dicarboxylic acids. acs.org this compound possesses an amino group that can coordinate with metal ions, making it a potential monodentate ligand for the synthesis of coordination polymers.

While this compound itself may not be a typical linker for forming porous 3D MOFs due to its single coordination site, it can be functionalized to create more complex linkers. For example, the addition of carboxylate or other coordinating groups to the acenaphthene skeleton would transform it into a multidentate linker suitable for MOF synthesis.

The use of ligands based on polycyclic aromatic hydrocarbons is well-established. For example, several MOFs have been successfully synthesized using anthracene-based ligands, which are structurally similar to acenaphthene. mdpi.comnih.gov These anthracene-based MOFs have shown applications in fluorescence sensing and as photoelectronic materials. mdpi.comnih.gov This suggests that acenaphthene-based linkers, derived from molecules like this compound, could also yield functional MOFs with interesting optical or electronic properties. One study reported the adsorption of acenaphthene onto the pores of existing MOFs, demonstrating an affinity between the acenaphthene structure and MOF cavities. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding

The solid-state structure and properties of molecular crystals are dictated by the network of intermolecular interactions. thepharmajournal.com For this compound, the primary non-covalent forces at play are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amino group (-NH2) is a strong hydrogen bond donor and can interact with acceptor atoms on neighboring molecules. In the crystal lattice, it is expected that N-H···N hydrogen bonds would form, creating chains or sheets of molecules. The interplay between hydrogen bonding and π-stacking is crucial, as hydrogen bonds can influence the electronic properties of the aromatic rings and, consequently, the strength of the π-π stacking interactions. oaepublish.com

π-π Stacking: The large, planar surface of the acenaphthene ring system is ideal for π-π stacking interactions. dokumen.pub These interactions occur when aromatic rings stack parallel to each other, which can be in a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement. researchgate.net In the crystal structure of related acenaphthene derivatives, π-stacking is a dominant feature, with intermolecular distances between aromatic planes often observed around 3.3 to 3.6 Å. nih.gov For example, in a dipyridoacenaphthene derivative, the shortest distance between antiparallel π-systems was found to be 3.353 Å. nih.gov

The combination of strong, directional hydrogen bonds and weaker, less-directional π-stacking and van der Waals forces determines the final crystal packing of this compound, influencing its physical properties such as melting point and solubility. oaepublish.comuni-siegen.de

Future Research Directions and Translational Impact

Development of Advanced Synthetic Strategies

Future research in the synthesis of 5-aminoacenaphthene and its derivatives will likely focus on developing more efficient, selective, and sustainable methods. Traditional syntheses, such as the reduction of 5-nitroacenaphthene (B50719), provide a reliable route but can involve harsh reagents and produce isomeric impurities. cdnsciencepub.com Advanced strategies will aim to overcome these limitations.

Key areas for future synthetic research include:

Catalytic C-H Amination: Direct amination of the acenaphthene (B1664957) core at the C5 position using advanced catalytic systems represents a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, rhodium, copper) or metal-free catalytic systems could lead to milder reaction conditions and higher selectivity, minimizing waste and simplifying purification.

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, will streamline the production of complex this compound derivatives. researchgate.net Multicomponent reactions, which combine three or more starting materials in a single step, offer a powerful tool for generating molecular diversity and constructing libraries of novel compounds for various screening applications. researchgate.net

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound and its derivatives can offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purity.

Table 1: Comparison of Synthetic Strategies for this compound and its Derivatives

| Strategy | Potential Advantages | Future Research Focus |

|---|---|---|

| Catalytic C-H Amination | High atom economy, reduced waste, milder conditions. | Development of novel, highly selective catalysts. |

| One-Pot/Multicomponent Reactions | Increased efficiency, rapid generation of derivatives. | Design of new reaction sequences and catalyst systems. researchgate.netresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

| Traditional Reduction | Established and reliable method. cdnsciencepub.com | Improvement of catalyst systems (e.g., Pd/C) and purification methods. prepchem.com |

Innovations in Material Science Applications

The aromatic and amino functionalities of this compound make it a promising candidate for the development of advanced materials with tailored electronic and optical properties. Future research in this area is expected to unlock new applications in electronics and polymer science.

Organic Electronics: this compound can serve as a fundamental building block for organic semiconductors. Its derivatives could be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). frontiersin.orgossila.com Research will focus on modifying the molecular structure to tune the HOMO/LUMO energy levels, enhance charge carrier mobility, and improve device stability and efficiency. mdpi.com The synthesis of polymers based on this compound is another avenue for creating novel conductive materials. acs.orgarkat-usa.org

Fluorescent Materials: The acenaphthene core, when functionalized with an amino group, can exhibit interesting fluorescence properties. Future work will involve the design and synthesis of this compound derivatives that act as highly efficient and stable fluorophores for applications in sensing, imaging, and as dopants in emissive materials. dokumen.pub

High-Performance Polymers: Incorporation of the rigid and planar acenaphthene unit into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties. Research will explore the polymerization of this compound monomers to create novel polyimides, polyamides, and other high-performance polymers for demanding applications in aerospace, automotive, and electronics industries. rsc.org

Advancements in Biomedical Research

The unique chemical structure of this compound provides a scaffold for the development of new biomedical tools and therapeutic agents. nih.gov Future research will likely concentrate on leveraging its properties for diagnostics and drug discovery. acs.org

Fluorescent Probes for Bioimaging: The fluorescent potential of this compound derivatives can be harnessed to create probes for imaging biological processes at the cellular and molecular level. ambeed.comnih.gov By attaching specific recognition moieties, these probes can be designed to selectively target and visualize biomolecules such as proteins, nucleic acids, and specific cell organelles. dokumen.pub

Scaffolds for Drug Discovery: The this compound core can be chemically modified to generate a diverse library of compounds for screening against various biological targets. researchgate.net The amino group provides a convenient handle for further functionalization, allowing for the synthesis of derivatives with potential anticancer, antimicrobial, or anti-inflammatory activities. researchgate.net

Biocompatible Materials: Research into the development of biocompatible polymers and materials derived from this compound could lead to new applications in tissue engineering and drug delivery systems. acs.org The focus will be on ensuring low cytotoxicity and creating materials that can interact favorably with biological systems.

Environmental Remediation and Monitoring Technologies

The development of technologies to monitor and remove environmental pollutants is a critical area of research. This compound and its derivatives offer potential solutions in this field. mdpi.com

Fluorescent Sensors for Pollutant Detection: Similar to their biomedical applications, this compound-based fluorescent probes can be designed for the sensitive and selective detection of environmental pollutants such as heavy metal ions and organic contaminants. rsc.org These sensors could provide real-time monitoring of water and soil quality. mdpi.com

Materials for Pollutant Adsorption and Degradation: The aromatic structure of this compound suggests its potential use in developing materials for the adsorption of organic pollutants from water. Furthermore, its derivatives could be incorporated into photocatalytic materials designed to degrade persistent organic pollutants under light irradiation. frontiersin.orgresearchgate.netdiva-portal.org Research will focus on creating robust and efficient materials for environmental cleanup.

Table 2: Potential Environmental Applications of this compound Derivatives

| Application | Principle | Future Research Focus |

|---|---|---|

| Fluorescent Sensing | Detection of pollutants through changes in fluorescence. rsc.org | Design of highly selective and sensitive probes for specific contaminants. |

| Adsorption | Binding of pollutants to the surface of a material. | Development of high-surface-area materials based on this compound. |

| Photocatalytic Degradation | Use of light to break down pollutants into less harmful substances. frontiersin.org | Incorporation of this compound derivatives into novel photocatalysts. diva-portal.org |

Computational Chemistry and Theoretical Modeling Enhancements

Computational methods are indispensable tools for predicting the properties of molecules and guiding experimental research. rsc.org Future theoretical studies on this compound will provide deeper insights into its behavior and potential applications.

Density Functional Theory (DFT) Studies: DFT calculations will continue to be a cornerstone for investigating the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. mdpi.comarpgweb.com These studies can predict key parameters such as HOMO/LUMO energies, charge distribution, and vibrational frequencies, which are crucial for designing materials with specific properties. torvergata.itresearchgate.net

Modeling of Intermolecular Interactions: Understanding how this compound molecules interact with each other and with other molecules is essential for predicting their behavior in condensed phases and in biological systems. Advanced computational models will be used to simulate these interactions and predict properties such as crystal packing, solubility, and binding affinities.

Rational Design of Functional Materials: By combining quantum chemical calculations with molecular modeling, researchers can rationally design novel this compound derivatives with optimized properties for specific applications in material science, biomedicine, and environmental technology. This in silico approach can significantly accelerate the discovery and development of new functional materials.

Q & A

What are the key methodological considerations for synthesizing and purifying 5-Aminoacenaphthene in laboratory settings?

Basic Research Question

Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent selection, and catalyst use). For purification, techniques such as column chromatography or recrystallization are recommended to isolate the compound from byproducts. Ensure characterization via HPLC or NMR to confirm purity (>98%) and structural integrity .

Advanced Research Question How can researchers optimize reaction yields while minimizing toxic intermediates? Advanced approaches include computational modeling (e.g., DFT calculations) to predict reaction pathways and byproduct formation. Coupling experimental data with spectroscopic analysis (e.g., FTIR or mass spectrometry) can validate intermediate stability .

What analytical techniques are most reliable for quantifying this compound in environmental samples?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting trace amounts of this compound. Calibration curves using deuterated analogs (e.g., Acenaphthene-d10) improve accuracy in complex matrices .

Advanced Research Question How do matrix effects in environmental samples (e.g., soil or water) influence detection limits? Advanced methodologies involve matrix-matched calibration standards and isotope dilution mass spectrometry (IDMS) to correct for ionization suppression or enhancement .

What experimental models are suitable for studying the carcinogenic potential of this compound?

Basic Research Question

Rodent models (e.g., rats or mice) are commonly used for in vivo carcinogenicity assays. Dose-response studies should follow OECD guidelines, with histopathological analysis of liver and kidney tissues to assess tumorigenicity .

Advanced Research Question How do metabolic activation pathways differ between species? Advanced studies employ humanized liver models or in vitro microsomal assays to compare cytochrome P450-mediated bioactivation. Metabolite profiling via LC-MS/MS can identify reactive intermediates linked to DNA adduct formation .

How can researchers resolve contradictions in reported toxicity data for this compound?

Basic Research Question

Discrepancies may arise from variations in compound purity or experimental protocols. Validate data by cross-referencing studies that specify batch-specific purity (>95%) and use standardized toxicity endpoints (e.g., LD50 or Ames test results) .

Advanced Research Question What statistical frameworks are effective for reconciling conflicting datasets? Advanced approaches include meta-analysis of aggregated data with sensitivity analysis to weigh study quality. Bayesian hierarchical models can account for inter-study variability in exposure durations or dosing regimens .

What are the challenges in designing longitudinal studies to assess chronic exposure effects of this compound?

Basic Research Question

Key challenges include maintaining consistent exposure levels over time and controlling for confounding variables (e.g., diet or environmental contaminants). Use controlled animal housing and automated dosing systems to ensure reproducibility .

Advanced Research Question How can biomarkers of chronic exposure be validated for human risk assessment? Advanced designs integrate omics technologies (e.g., transcriptomics or epigenetics) to identify early molecular changes. Longitudinal biomarker panels should correlate with histopathological outcomes in preclinical models .

What methodologies are recommended for studying the metabolic pathways of this compound in biological systems?

Advanced Research Question

Use radiolabeled this compound (e.g., ¹⁴C or ³H isotopes) to track metabolite distribution in vivo. Combine with high-resolution mass spectrometry (HRMS) to elucidate phase I/II metabolism pathways. In silico tools like MetaSite can predict metabolite structures .

How can researchers address the lack of standardized protocols for environmental monitoring of this compound?

Advanced Research Question

Develop interlaboratory comparison studies to harmonize extraction and detection methods. Collaborate with regulatory bodies to establish reference materials (e.g., NIST-certified standards) and validate methods under ISO 17025 accreditation .

What experimental controls are critical when investigating the photostability of this compound?

Advanced Research Question

Include dark controls and UV light exposure setups to differentiate between thermal and photolytic degradation. Use quantum yield calculations to quantify degradation rates under varying wavelengths. Stability studies should report photon flux and irradiance levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.